

An In-depth Technical Guide to the Structural Elucidation of Hexahydropyridazine

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Compound of Interest		
Compound Name:	Hexahydropyridazine	
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This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of **hexahydropyridazine** and its derivatives. **Hexahydropyridazine**s are saturated six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold of interest in medicinal chemistry and materials science.[1] A thorough understanding of their three-dimensional structure is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new molecules.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. For **hexahydropyridazines**, NMR is essential for determining the conformation of the ring system and the orientation of substituents.[2][3][4]

 ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For hexahydropyridazines, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.



- ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts of the ring carbons in **hexahydropyridazine**s are indicative of the ring conformation and substitution patterns.[5]
- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the through-bond and throughspace correlations.
 - COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the protons in the ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assignment of quaternary carbons and confirming the overall structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, which is invaluable for determining the stereochemistry and conformational preferences of the **hexahydropyridazine** ring.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified hexahydropyridazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical and should be based on the solubility of the compound and the desired temperature for the experiment.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:



- Acquire ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer),
 COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
- For conformational analysis, it may be necessary to acquire spectra at different temperatures to study dynamic processes such as ring inversion.[5]
- Data Processing and Interpretation:
 - Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.
 - Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
 - Analyze the NOESY spectrum to identify through-space correlations and determine the relative stereochemistry and preferred conformation.

The following table summarizes reported ¹³C NMR chemical shifts for some **hexahydropyridazine** derivatives. These values are sensitive to the solvent, temperature, and substituents.[5]



Compound/Carbon Position	Chemical Shift (ppm)	
Hexahydropyridazine		
C3/C6	48.5	
C4/C5	26.2	
1,2-Dimethylhexahydropyridazine		
C3/C6	55.1	
C4/C5	22.3	
N-CH₃	42.1	

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[7] For **hexahydropyridazine** derivatives, MS can confirm the molecular formula and help identify substituents.

- Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly characteristic of the molecule and serves as a "fingerprint" for identification.[7]
- Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[7][8] This is particularly useful for determining the molecular weight of the parent compound.[8]
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.[6]
- Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the fragment ions provides detailed structural information.[9]



Sample Preparation:

- For ESI-MS, dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
- For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

Data Acquisition:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a relevant mass range.
- For MS/MS experiments, select the parent ion of interest and acquire the fragmentation spectrum.

Data Interpretation:

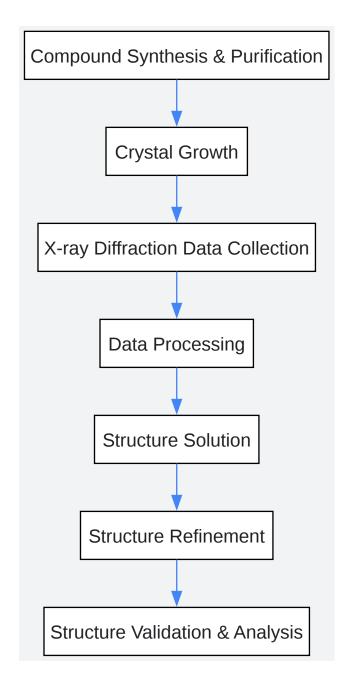
- Determine the molecular weight from the molecular ion peak (e.g., M+ in EI-MS or [M+H]+ in ESI-MS).
- Use HRMS data to confirm the elemental composition.
- Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for cyclic amines may involve ring opening and loss of small neutral molecules.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[10] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[10] For **hexahydropyridazines**, a crystal structure can definitively establish the ring conformation (e.g., chair, boat) and the stereochemistry of substituents.[11]

The process of determining a crystal structure involves several key steps, from crystal growth to structure refinement.





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Caption: Workflow for X-ray Crystallography.

- · Crystal Growth:
 - Grow single crystals of the hexahydropyridazine derivative of suitable size and quality.
 This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11][12]

Foundational & Exploratory





· Data Collection:

- Mount a suitable crystal on a goniometer in the X-ray diffractometer.[12]
- Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[13]
- Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[13]
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem to generate an initial electron density map.[13]
 - Build an atomic model into the electron density map.[14]
 - Refine the atomic positions and thermal parameters against the experimental data until the model converges.[14]
- Structure Analysis:
 - Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
 - Generate graphical representations of the molecule.

Crystallographic data for a novel **hexahydropyridazine** derivative would typically be presented in a table with the following parameters.

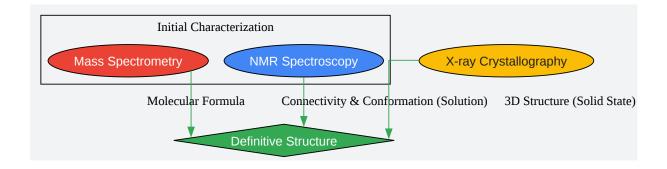


Parameter	Value
Empirical formula	$C_xH_yN_2O_2$
Formula weight	g/mol
Temperature	100(2) K
Wavelength	Å
Crystal system	e.g., Monoclinic
Space group	e.g., P21/c
Unit cell dimensions	$a = \text{Å}, \ \alpha = \text{°b} = \text{Å}, \ \beta = \text{°c} = \text{Å}, \ \gamma = \text{°}$
Volume	ÅЗ
Z	(number of molecules per unit cell)
Density (calculated)	Mg/m³
Absorption coefficient	mm ⁻¹
F(000)	
Crystal size	mm x mm x mm
Theta range for data collection	° to °
Final R indices [I>2sigma(I)]	$R_1 = , wR_2 =$
R indices (all data)	$R_1 = , wR_2 =$
Goodness-of-fit on F ²	

Logical Relationship of Techniques

The structural elucidation of a novel **hexahydropyridazine** is a multi-faceted process where each technique provides complementary information.





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Caption: Interplay of analytical techniques.

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